molecular formula C17H18FNO3 B5807390 N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)acetamide

N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)acetamide

Cat. No. B5807390
M. Wt: 303.33 g/mol
InChI Key: ZYROVIRNRAFTSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)acetamide and its analogs can involve palladium-mediated carbonylation, employing different amines and halides under combinatorial conditions. These methods provide a pathway to various analogues, including those labeled with carbon-11, which could serve in imaging applications like positron emission tomography (PET) (Rahman & Långström, 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through various spectroscopic techniques such as NMR, IR, and Mass spectroscopy, helping establish the framework for understanding the structure of N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)acetamide. For instance, derivatives of similar compounds have been studied, showcasing the importance of molecular structure in determining chemical behavior and properties (Hajjem, Kallel, Svoboda, & Baccar, 1993).

Chemical Reactions and Properties

The chemical reactions involving N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)acetamide derivatives include carbonylation, iodination, and reactions with various ligands to form complexes. These reactions are significant for the synthesis of PET ligands and for understanding the chemical behavior of this compound class. For example, fluorinated derivatives have shown high affinity and selectivity in biochemical assays, highlighting their potential in biological imaging (Zhang et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are crucial for understanding how N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)acetamide behaves in different environments and applications. While specific studies on this compound might be scarce, analogous chemical compounds provide insights into the physical characteristics expected for this class of chemicals.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other substances, define the practical applications and safe handling of N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)acetamide. Studies on related compounds, like silylated derivatives of N-(2-hydroxyphenyl)acetamide, offer a glimpse into the reactions and stability of similar chemical structures (Nikonov et al., 2016).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-21-15-8-7-12(9-16(15)22-2)11-19-17(20)10-13-5-3-4-6-14(13)18/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYROVIRNRAFTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CC2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-2-(2-fluorophenyl)acetamide

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